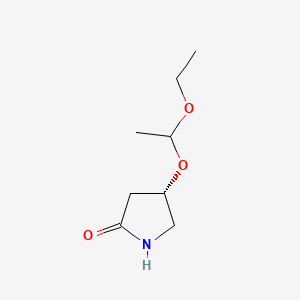![molecular formula C23H23N5O6 B13813195 1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13813195.png)
1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI) is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of 1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI) involves several steps. The starting materials typically include 3,5-dimethyl-4-nitropyrazole and 3-methoxy-4-[(4-methylbenzoyl)oxy]benzaldehyde. The reaction conditions often require the use of hydrazine derivatives and acetic acid as solvents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The methoxy and benzoyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrazine, acetic acid, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H23N5O6 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C23H23N5O6/c1-14-5-8-18(9-6-14)23(30)34-19-10-7-17(11-20(19)33-4)12-24-25-21(29)13-27-16(3)22(28(31)32)15(2)26-27/h5-12H,13H2,1-4H3,(H,25,29)/b24-12+ |
InChI Key |
UEYCTWSHWYIJMX-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


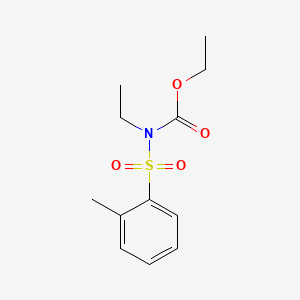

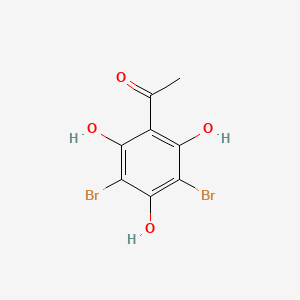
![4-[(dimethylamino)iminomethyl] benzoic aicd HCl](/img/structure/B13813122.png)
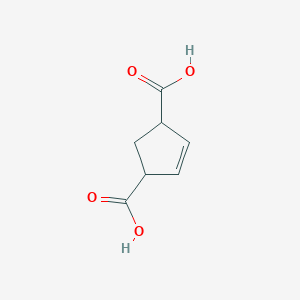
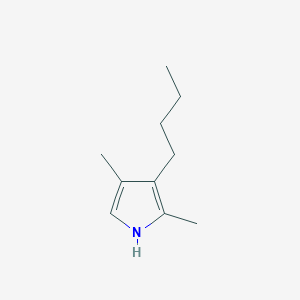
![methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13813130.png)


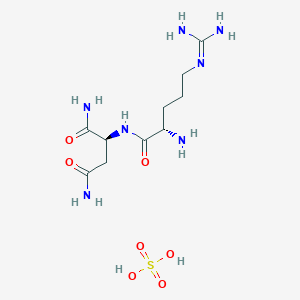
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)


